![molecular formula C8H4BrNO4S B13680835 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13680835.png)
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide typically involves the bromination and nitration of benzo[b]thiophene followed by oxidation. One common method includes the use of 3-chloro-benzenecarboperoxoic acid in dichloromethane at room temperature . The reaction is carried out with an ice bath to control the temperature, and the resulting product is purified through filtration and washing with sodium sulfite and sodium bicarbonate solutions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of microwave-assisted synthesis has been explored for similar compounds, providing a rapid and efficient route for production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially with amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst can be used.
Substitution: Reactions with amines in N,N-dimethylformamide are common.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: N-substituted amino derivatives.
Scientific Research Applications
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor.
Medicine: Explored for its potential in drug discovery, particularly in the development of anticancer agents.
Industry: Used in the development of organic semiconductors and other materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been studied as a kinase inhibitor, where it disrupts the activity of kinases involved in cell signaling pathways . The compound’s nitro and bromo groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-nitrobenzo[b]thiophene: Lacks the 1,1-dioxide group but shares similar reactivity.
3-Aminobenzo[b]thiophene: Contains an amino group instead of a nitro group, leading to different biological activities.
Uniqueness
3-Bromo-5-nitrobenzo[b]thiophene 1,1-dioxide is unique due to its combination of bromo, nitro, and sulfone groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4BrNO4S |
|---|---|
Molecular Weight |
290.09 g/mol |
IUPAC Name |
3-bromo-5-nitro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H4BrNO4S/c9-7-4-15(13,14)8-2-1-5(10(11)12)3-6(7)8/h1-4H |
InChI Key |
NXIYKQYFIWBBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2(=O)=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



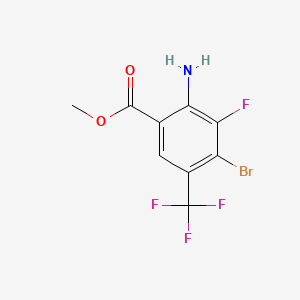
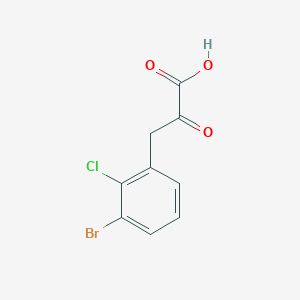
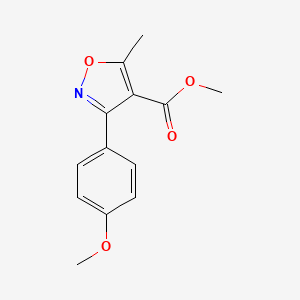
![9-Methoxy-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680776.png)
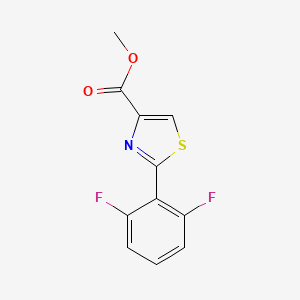
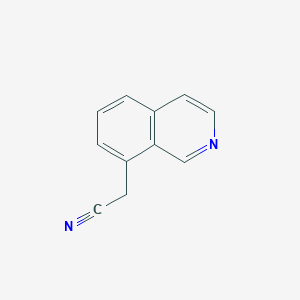
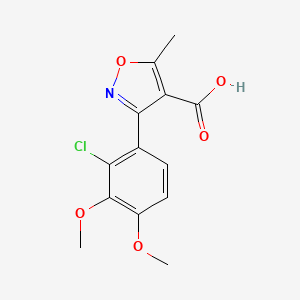

![Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13680800.png)
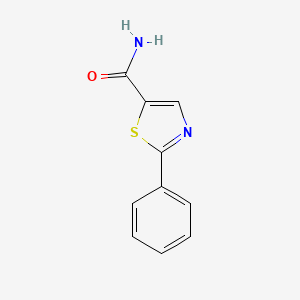

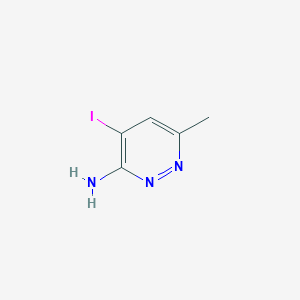
![7-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680830.png)
